![molecular formula C9H9N3O B591502 (2-[1,2,4]三唑-1-基-苯基)甲醇 CAS No. 914349-48-7](/img/structure/B591502.png)

(2-[1,2,4]三唑-1-基-苯基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

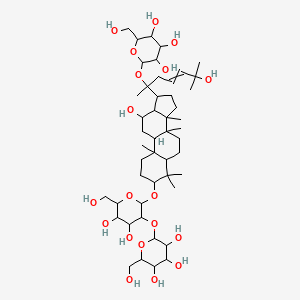

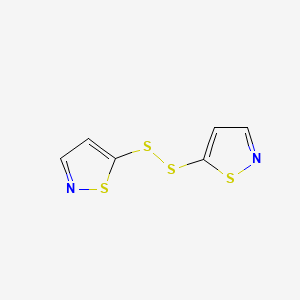

“(2-[1,2,4]Triazol-1-yl-phenyl)methanol” is a chemical compound that contains a triazole ring. Triazole is a class of heterocyclic compounds that consist of a five-membered ring with three nitrogen atoms and two carbon atoms . The compound is an intermediate in the synthesis of Itraconazole .

Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their broad biological activities . The synthetic methods of triazole compounds from various nitrogen sources have been summarized in a review .Molecular Structure Analysis

The molecular structure of “(2-[1,2,4]Triazol-1-yl-phenyl)methanol” consists of a phenyl ring attached to a methanol group through a 1,2,4-triazole ring . The mean planes of the phenyl and triazole rings are nearly perpendicular to one another .Chemical Reactions Analysis

Triazole compounds, including “(2-[1,2,4]Triazol-1-yl-phenyl)methanol”, exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . The unique structure of triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .科学研究应用

Anticancer Agent Development

Compounds with the 1,2,4-triazole moiety, such as (2-[1,2,4]Triazol-1-yl-phenyl)methanol, have been explored for their potential as anticancer agents. Researchers have designed and synthesized novel derivatives that exhibit promising cytotoxic activities against various human cancer cell lines, including MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cells . These compounds have shown selectivity in targeting cancerous cells over normal cells, which is crucial for reducing side effects in chemotherapy.

Antibacterial Drug Design

The 1,2,4-triazole ring is a common feature in many antibacterial drugs due to its significant antibacterial activity. Studies have shown that derivatives of 1,2,4-triazole can be potent against a range of bacteria, including those resistant to current antibiotics . This makes (2-[1,2,4]Triazol-1-yl-phenyl)methanol a valuable scaffold for developing new antibacterial agents to combat the growing issue of microbial resistance.

Electrochromic and Optical Devices

The redox-active properties of triazole derivatives make them suitable for applications in electrochromic and optical devices. Spectroelectrochemical studies have provided insights into how these compounds can be used to develop materials that change color or transparency in response to an electrical stimulus . This has implications for creating smart windows, displays, and other technologies that require controllable optical properties.

Antifungal and Antiviral Therapies

Triazole derivatives are well-known for their antifungal and antiviral properties. Clinically used drugs such as itraconazole, posaconazole, and voriconazole contain the 1,2,4-triazole core and are effective against a variety of fungal infections. Additionally, ribavirin, an antiviral drug, also features this heterocyclic core, indicating the potential of (2-[1,2,4]Triazol-1-yl-phenyl)methanol derivatives in treating viral diseases .

Antimigraine, Anxiolytic, and Antidepressant Medications

The versatility of the 1,2,4-triazole ring extends to its incorporation in medications for neurological conditions. Drugs like rizatriptan (antimigraine), alprazolam (anxiolytic), and trazodone (antidepressant) all utilize the triazole structure to exert their therapeutic effects. This suggests that derivatives of (2-[1,2,4]Triazol-1-yl-phenyl)methanol could be explored for similar applications .

Structural Optimization for Selective Anticancer Molecules

Research has indicated that 1,2,4-triazole benzoic acid hybrids, which are structurally related to (2-[1,2,4]Triazol-1-yl-phenyl)methanol, can serve as a platform for designing more selective and potent anticancer molecules. These studies focus on optimizing the structure to improve selectivity and potency against cancer cells .

作用机制

Target of Action

It’s known that derivatives of 1,2,4-triazole usually possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities . They have been shown to interact with various biological targets, influencing their function and leading to these diverse activities .

Mode of Action

The mode of action involves the interaction between the compound and cyclohexanone in methanol. This interaction involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds . The nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism remains unchanged .

Biochemical Pathways

It’s known that 1,2,4-triazole derivatives can influence a wide range of biological pathways due to their diverse pharmacological properties . For instance, some 1,2,4-triazole derivatives have shown high inhibitory activity on poly (ADP-ribose) polymerase 1 (PARP-1), a key enzyme involved in DNA repair and cellular stress responses .

Pharmacokinetics

The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .

Result of Action

1,2,4-triazole derivatives are known to have a wide range of biological activities, including antibacterial, antiviral, antifungal, antitubercular, and anticancer activities . These effects are likely the result of the compound’s interactions with its various biological targets.

Action Environment

It’s known that the reactivity of reactants during acid-catalyzed reactions increases compared to uncatalyzed ones . This suggests that the compound’s action could be influenced by the pH of its environment.

安全和危害

“(2-[1,2,4]Triazol-1-yl-phenyl)methanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

The development of innovative antifungal agents is essential. Some fungicidal agents are no longer effective due to resistance development, various side effects, and high toxicity. Therefore, the synthesis and development of some new antifungal agents are necessary . Triazole compounds are one of the most important active pharmaceutical scaffolds and have been widely applied in many medicinal scaffolds . This review will assist researchers in the development of new potential antifungal drug candidates with high effectiveness and selectivity .

属性

IUPAC Name |

[2-(1,2,4-triazol-1-yl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-5-8-3-1-2-4-9(8)12-7-10-6-11-12/h1-4,6-7,13H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTYAARJJYHAHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)N2C=NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654348 |

Source

|

| Record name | [2-(1H-1,2,4-Triazol-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-[1,2,4]Triazol-1-yl-phenyl)methanol | |

CAS RN |

914349-48-7 |

Source

|

| Record name | [2-(1H-1,2,4-Triazol-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1S)-2-hydroxy-1-phenylethyl]-3-[4-(4-pyridinyl)phenyl]urea](/img/structure/B591422.png)

![1,2,3-Trimethyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one](/img/structure/B591423.png)

![Tetradecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4-oxo-4H-pyrido[1,2-a]p yrimidin-9-yl Ester](/img/structure/B591438.png)